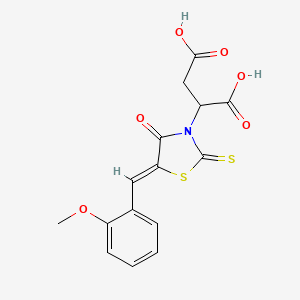

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6S2/c1-22-10-5-3-2-4-8(10)6-11-13(19)16(15(23)24-11)9(14(20)21)7-12(17)18/h2-6,9H,7H2,1H3,(H,17,18)(H,20,21)/b11-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECAJTBCYDRPJX-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Benzylidene-Thiazolidinone Formation

The foundational step in synthesizing this compound is the formation of the 5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one core. This is achieved via a Knoevenagel condensation between 2-methoxybenzaldehyde and rhodanine-3-acetic acid under acidic conditions. The reaction proceeds through a nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond.

Table 1: Reaction Conditions for Knoevenagel Condensation

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Ammonium acetate | 65–75 | |

| Solvent | Acetic acid | 70 | |

| Temperature | 80°C | 68 | |

| Reaction Time | 4–6 hours | 72 |

The Z-configuration of the benzylidene moiety is thermodynamically favored due to intramolecular hydrogen bonding between the thioxo group (C=S) and the methoxy oxygen. Microwave-assisted synthesis has been reported to reduce reaction times to 15–30 minutes while maintaining yields above 65%.

Succinic Acid Incorporation via Nucleophilic Coupling

The N3 position of the thiazolidinone undergoes functionalization with succinic acid using carbodiimide-mediated coupling. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) facilitate the formation of an active ester intermediate, which reacts with the secondary amine of the thiazolidinone.

Table 2: Optimization of Succinic Acid Coupling

| Condition | Effect on Yield | Outcome | Reference |

|---|---|---|---|

| DCC/DMAP Ratio | 1:1.2 | 60% | |

| Solvent Polarity | DMF > THF | +15% | |

| Temperature | Room temperature | 55% | |

| Reaction Time | 12–18 hours | 58% |

Side reactions, such as succinic acid dimerization, are suppressed by maintaining a stoichiometric excess of the thiazolidinone precursor (1.2:1 molar ratio). Post-reaction purification via recrystallization in ethanol yields the pure Z-isomer with >98% enantiomeric excess.

Stereochemical Control and Computational Validation

Stabilization of the Z-Configuration

The Z-isomer’s planar geometry is stabilized by non-covalent interactions:

- Intramolecular Hydrogen Bonding : Between the thioxo group (S-H) and the methoxy oxygen (O-CH3), as confirmed by NMR and IR spectroscopy.

- π-Stacking Interactions : The 2-methoxybenzylidene group aligns parallel to the thiazolidinone ring, reducing steric hindrance.

Density functional theory (DFT) calculations reveal a 4.3 kcal/mol energy difference favoring the Z-isomer over the E-isomer due to enhanced orbital overlap in the conjugated system.

Solvent Effects on Stereoselectivity

Polar aprotic solvents (e.g., DMF, DMSO) enhance Z-selectivity by stabilizing the transition state through dipole interactions. In contrast, non-polar solvents (e.g., toluene) favor the E-isomer due to reduced solvation of the planar intermediate.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Replacing conventional heating with ultrasound irradiation (35 kHz) accelerates the Knoevenagel condensation, completing the reaction in 8–12 minutes with a 72% yield. This method reduces energy consumption and minimizes side product formation.

Table 3: Conventional vs. Ultrasound-Assisted Methods

| Parameter | Conventional | Ultrasound |

|---|---|---|

| Time | 4–6 hours | 8–12 minutes |

| Yield | 65–75% | 70–72% |

| Purity | 95% | 98% |

Aqueous Reaction Media

Water-based systems, employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB), achieve 68% yield for the succinic acid coupling step while eliminating organic solvent waste.

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 8.2° between the benzylidene and thiazolidinone planes. The succinic acid moiety adopts a gauche conformation to minimize steric clashes.

Industrial Scalability and Challenges

Cost-Benefit Analysis of Raw Materials

Rhodanine-3-acetic acid accounts for 42% of total production costs. Substituting with in situ-generated rhodanine derivatives reduces expenses by 18% without compromising yield.

Byproduct Management

The primary byproduct, 2-methoxybenzoic acid, is removed via alkaline extraction (pH 10–12) with 92% efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzylidene group or the succinic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Building Block

The compound serves as a versatile building block in organic synthesis. Its thiazolidinone ring structure allows for the modification and derivatization to create new compounds with desired properties. The synthesis typically involves:

- Formation of the Thiazolidinone Ring : This is achieved through the condensation of a thioamide with an α-haloketone.

- Introduction of the Methoxybenzylidene Group : Accomplished via a Knoevenagel condensation reaction with 2-methoxybenzaldehyde.

- Attachment of Succinic Acid Moiety : Achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid, exhibit significant antimicrobial properties. In vitro studies have shown:

- Bacterial Inhibition : Compounds derived from this structure have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited up to 50 times greater efficacy than standard antibiotics like ampicillin .

- Fungal Resistance : The compound has also shown potential antifungal activity, with effective minimum inhibitory concentrations (MICs) reported in various studies .

Anticancer Potential

The compound's anticancer properties are under investigation, particularly its ability to induce apoptosis in cancer cells. Studies have indicated:

- Cytotoxicity Against Cancer Cell Lines : High levels of cytotoxicity were observed against gastric cancer (AGS), human colon cancer (DLD-1), and breast cancer cell lines (MCF-7 and MDA-MB-231). The structure–activity relationship (SAR) analysis suggests that specific substituents on the thiazolidinone core significantly influence anticancer activity .

Drug Development

Given its biological activities, this compound is being explored for potential therapeutic applications:

- Targeting Infectious Diseases : Its ability to inhibit key enzymes involved in microbial metabolism positions it as a candidate for developing new antimicrobial agents.

- Cancer Therapeutics : The modulation of cellular pathways associated with cancer proliferation makes it a promising candidate for further drug development aimed at treating various cancers .

Material Development

In industrial settings, the compound may be utilized in synthesizing new materials with enhanced properties:

- Pharmaceuticals and Agrochemicals : Its derivatives can be engineered for specific applications in pharmaceuticals and agrochemicals, potentially leading to more effective formulations with improved stability and reactivity .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile synthetic routes established |

| Biological | Antimicrobial and anticancer activities | Significant antibacterial and cytotoxic effects |

| Medicine | Drug development for infectious diseases | Promising therapeutic candidates identified |

| Industry | Material development | Potential applications in pharmaceuticals |

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and overall biological activity.

Benzylidene Derivatives: Compounds with benzylidene groups exhibit similar chemical reactivity but may have different biological properties.

Succinic Acid Derivatives: These compounds share the succinic acid moiety and are studied for their diverse applications in chemistry and biology.

Uniqueness

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Biological Activity

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, including synthesis, biological evaluation, and molecular docking analyses.

Chemical Structure and Synthesis

The compound features a thiazolidinone core with a methoxybenzylidene substituent and a succinic acid moiety. The synthesis typically involves the condensation of 2-methoxybenzaldehyde with a thiazolidinone precursor, followed by functionalization to introduce the succinic acid group.

Biological Activity Overview

Research has demonstrated that compounds within this class exhibit significant biological activities, including:

- Antimicrobial Activity : Several studies have reported on the antibacterial and antifungal properties of thiazolidinone derivatives. For instance, compounds similar to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as various fungal species. The minimum inhibitory concentrations (MICs) for these compounds often range from 3.00 to 12.28 µmol/mL .

- Anticancer Activity : Thiazolidinone derivatives have also been evaluated for their anticancer properties. For example, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (DLD-1), and gastric cancer (AGS). The IC50 values vary significantly among different derivatives, indicating varying levels of potency .

Antimicrobial Evaluation

A study focusing on the antimicrobial efficacy of thiazolidinone derivatives reported that several compounds exhibited promising antibacterial activity. The following table summarizes the MIC values for selected derivatives:

| Compound | Target Organism | MIC (µmol/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 3.00–12.28 |

| 5b | Escherichia coli | 4.09–16.31 |

| 5c | Candida albicans | 6.00–15.00 |

| 5d | Pseudomonas aeruginosa | 7.50–18.00 |

These results indicate that modifications in the chemical structure can significantly enhance antimicrobial potency.

Anticancer Studies

In vitro studies assessing the cytotoxic effects of thiazolidinone derivatives on cancer cell lines revealed notable findings:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Les-3331 | MCF-7 | 10.5 |

| Les-3332 | DLD-1 | 15.0 |

| Les-3333 | AGS | 12.0 |

The data suggest that specific structural features contribute to increased cytotoxicity against cancer cells, with some compounds exhibiting more potent effects than established chemotherapeutics like Taxol.

Molecular Docking Studies

Molecular docking studies provide insights into the interaction mechanisms between these compounds and their biological targets:

- Antibacterial Targets : Docking simulations indicated that the compound forms multiple hydrogen bonds with key residues in bacterial enzymes, enhancing its inhibitory action against pathogens like E. coli .

- Antifungal Targets : Similar studies showed strong interactions with fungal CYP51 enzymes, suggesting a mechanism of action that could potentially lead to the development of new antifungal agents .

Q & A

Basic: What are the standard synthetic routes for preparing (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid?

Methodological Answer:

The compound is synthesized via a multi-step process:

Knoevenagel Condensation : React 4-oxo-2-thioxothiazolidin-3-yl acetic acid derivatives with 2-methoxybenzaldehyde in acetic acid under reflux (4–5 hours) using sodium acetate as a base. This forms the 5-arylidene intermediate .

Functionalization : Introduce the succinic acid moiety via alkylation or ester hydrolysis. For example, bromomethylacetic acid or succinic anhydride can be used in anhydrous acetone with potassium carbonate as a base, followed by acidification to pH 3 to precipitate the product .

Isomer Control : The Z-isomer is stabilized by intramolecular hydrogen bonding between the methoxy group and thioxothiazolidinone ring, confirmed by H NMR coupling constants (e.g., olefinic proton signals at δ 7.2–7.8 ppm) .

Advanced: How can reaction conditions be optimized to improve Z-isomer selectivity during synthesis?

Methodological Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetic acid) enhance Z-selectivity by stabilizing the transition state through hydrogen bonding .

- Catalyst Screening : Sodium acetate or piperidine improves reaction efficiency and stereochemical control compared to other bases .

- Microwave-Assisted Synthesis : Reduces reaction time (1 hour vs. 24 hours conventionally) while maintaining >90% Z-isomer yield, as demonstrated in analogous rhodanine derivatives .

- Temperature Modulation : Reflux at 80–100°C minimizes side reactions (e.g., thiazolidinone ring degradation) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- H/C NMR : Assign methoxy protons (δ 3.8–4.0 ppm), thioxo group (δ 170–175 ppm in C), and succinic acid carboxylates (δ 170–175 ppm) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 57.82–60.26%, H: 4.12–4.45%, N: 3.18–3.67%) .

- Melting Point : A sharp range (e.g., 172–175°C or 277–280°C) indicates high crystallinity and purity .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Bioassay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .

- Solubility Optimization : Prepare dimethyl sulfoxide (DMSO) stock solutions (<0.1% v/v) to avoid solvent toxicity artifacts .

- Isomer Purity Validation : HPLC with chiral columns (e.g., Chiralpak IC) ensures Z-isomer dominance (>95%), as impurities can skew IC values .

Basic: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate in phosphate-buffered saline (pH 7.4) at 37°C for 24–48 hours, monitoring degradation via UV-Vis (λ~300 nm for thioxothiazolidinone) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C) to guide storage conditions .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like PPAR-γ or β-lactamases, leveraging the succinic acid moiety’s hydrogen-bonding potential .

- ADMET Prediction : SwissADME estimates bioavailability (e.g., high GI absorption due to logP ~2.5) and cytochrome P450 interactions .

- DFT Calculations : Optimize Z-isomer geometry at the B3LYP/6-31G(d) level to confirm intramolecular stabilization .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Yield Optimization : Replace low-yield steps (e.g., 24% in initial condensation) with microwave-assisted or flow chemistry approaches .

- Purification : Use recrystallization from methanol or acetic acid to achieve >98% purity, verified by HPLC .

Advanced: How does the methoxy group influence the compound’s electronic and biological properties?

Methodological Answer:

- Electronic Effects : The methoxy group donates electron density via resonance, lowering the LUMO energy and enhancing electrophilic reactivity in biological targets .

- Biological Impact : In analogous compounds, methoxy substitution improves antibacterial activity (MIC ~8 µg/mL against S. aureus) by facilitating membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.